

Comprehensive Structural Elucidation Guide: 2-[2-(Sec-butyl)phenoxy]propanoic Acid

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Compound of Interest

Compound Name: 2-[2-(Sec-butyl)phenoxy]propanoic acid

CAS No.: 887029-70-1

Cat. No.: B181239

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Executive Summary & Chemical Context

Target Analyte: **2-[2-(Sec-butyl)phenoxy]propanoic acid** CAS Registry (Analog): Related to 887029-70-1 (Isomeric forms vary) Molecular Formula: $C_{13}H_{18}O_3$ Molecular Weight: 222.28 g/mol

This technical guide provides a rigorous spectroscopic characterization framework for **2-[2-(Sec-butyl)phenoxy]propanoic acid**. This molecule represents a specific class of aryloxyalkanoic acids, widely utilized as herbicide intermediates (similar to Mecoprop) and chiral building blocks in pharmaceutical synthesis.

Critical Chemical Insight: The molecule possesses two chiral centers:

- The sec-butyl benzylic carbon.

- The

-carbon of the propanoic acid moiety. Consequently, synthetic samples often exist as a mixture of four diastereomers. High-resolution NMR will likely display signal doubling or complex multiplets due to diastereomeric non-equivalence, a critical quality attribute (CQA) often overlooked in standard purity assays.

Spectroscopic Profile (Data Tables)

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (Recommended minimum for diastereomer resolution)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Justification
10.5 - 12.0	Broad Singlet	1H	-COOH	Carboxylic acid proton; exchangeable with D ₂ O.
7.15 - 7.20	Doublet (dd)	1H	Ar-H (3)	Ortho to sec-butyl; deshielded by alkyl group.
7.05 - 7.12	Triplet (td)	1H	Ar-H (5)	Meta position; standard aromatic coupling.
6.85 - 6.95	Triplet (td)	1H	Ar-H (4)	Para position.
6.70 - 6.75	Doublet (d)	1H	Ar-H (6)	Ortho to ether oxygen; shielded by electron donation (+M effect).
4.75 - 4.85	Quartet	1H	-O-CH-COOH	-proton; characteristic of aryloxypropanoic acids.
3.10 - 3.25	Multiplet	1H	Ar-CH-(CH ₃)(Et)	Benzylic proton of sec-butyl group.
1.65 - 1.70	Doublet	3H	-O-CH-(CH ₃)	Methyl group on the propanoic tail.
1.50 - 1.65	Multiplet	2H	-CH(CH ₃)-CH ₂ -CH ₃	Methylene of sec-butyl group.

1.18 - 1.22	Doublet	3H	-CH(CH ₃)-Et	Methyl group of sec-butyl (benzylic).
0.80 - 0.85	Triplet	3H	-CH ₂ -CH ₃	Terminal methyl of sec-butyl.

“

Analyst Note: The chemical shifts at 1.65 ppm and 4.75 ppm are diagnostic for the ether linkage formation. If the reaction is incomplete, the phenolic proton (Ar-OH) of the starting material would appear as a sharp singlet at ~5.0-6.0 ppm, which must be absent in the purified product.

Carbon-13 NMR (C NMR)

Solvent: CDCl₃

Shift (, ppm)	Carbon Type	Assignment
176.5	Quaternary (C=O)	Carboxylic Acid Carbonyl
155.2	Quaternary (Ar-C)	C-O (Ipsso carbon)
136.8	Quaternary (Ar-C)	C-alkyl (Ortho position)
129.5	CH (Ar)	Meta carbon
126.8	CH (Ar)	Ortho carbon (sec-butyl side)
121.5	CH (Ar)	Para carbon
112.4	CH (Ar)	Ortho carbon (Ether side)
72.8	CH (Aliphatic)	-Carbon (-O-CH-COOH)
33.5	CH (Aliphatic)	Benzylic CH of sec-butyl
29.8	CH ₂ (Aliphatic)	Methylene of sec-butyl
20.5	CH ₃ (Aliphatic)	Methyl of sec-butyl (benzylic)
18.6	CH ₃ (Aliphatic)	Methyl of propanoic tail
12.2	CH ₃ (Aliphatic)	Terminal methyl of sec-butyl

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
2800 - 3300	O-H Stretch	Broad, strong absorption indicating carboxylic acid dimer.
2960, 2870	C-H Stretch	Aliphatic C-H (sp ³) from butyl and propyl groups.
1705 - 1725	C=O Stretch	Critical: Carbonyl stretch. Sharp and strong.
1590, 1490	C=C Ring Stretch	Aromatic skeletal vibrations.
1235 - 1245	C-O-C Stretch	Critical: Aryl alkyl ether linkage (asymmetric stretch).
750	C-H Out-of-Plane	Ortho-disubstituted benzene ring (4 adjacent hydrogens).

Mass Spectrometry (MS) Fragmentation Logic

Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI-).

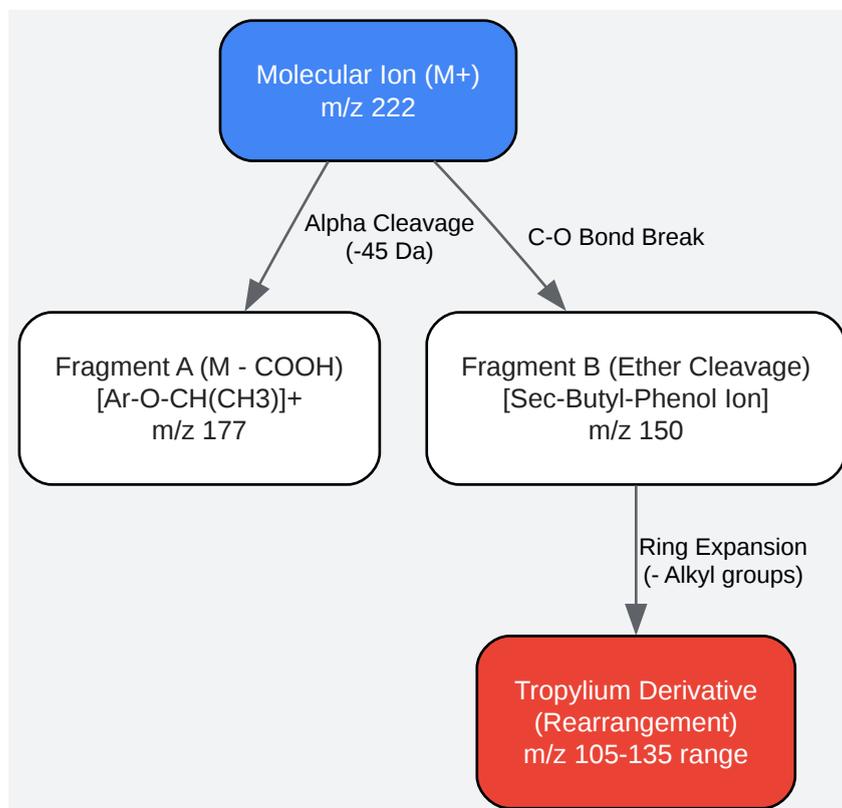
The fragmentation pattern is dictated by the stability of the phenoxy radical and the cleavage of the carboxylic tail.

- Molecular Ion (M⁺): m/z 222 (Often weak in EI).
- Base Peak (Likely): m/z 135 or 149.
 - Mechanism:[\[1\]](#)[\[2\]](#) Cleavage of the ether bond or -cleavage of the sec-butyl group.
- Diagnostic Fragment (M - 45): m/z 177.
 - Loss: -COOH group. Characteristic of carboxylic acids.
- McLafferty Rearrangement:

- The propanoic acid chain can undergo rearrangement, often yielding ions at m/z 87 or similar, depending on the exact charge localization.

Visualization: Fragmentation Pathway

The following diagram illustrates the logical mass spec fragmentation pathways for structural verification.



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Caption: Predicted EI-MS fragmentation pathway focusing on the diagnostic loss of the carboxylic moiety and ether cleavage.

Experimental Protocols for Validation

Sample Preparation for NMR

To ensure high-fidelity resolution of the diastereomeric pairs:

- Mass: Weigh 10-15 mg of the analyte.

- Solvent: Dissolve in 0.6 mL of CDCl_3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
 - Note: If the sample is a salt (e.g., sodium salt), treat with 1M HCl and extract with ethyl acetate first to isolate the free acid.
- Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended solids which cause line broadening.

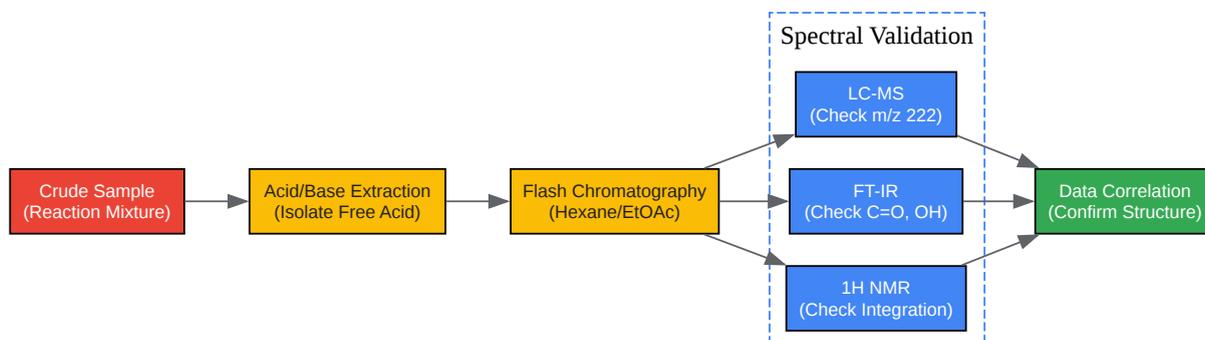
HPLC Purity Assay (Diastereomer Separation)

Standard C18 columns may merge diastereomers. Use a Chiral Stationary Phase (CSP) if enantiomeric excess (ee) determination is required.

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
- Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 275 nm (Phenolic absorption).

Analytical Workflow Diagram

The following workflow ensures the integrity of the data generated, moving from crude synthesis to validated spectral data.



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Caption: Step-by-step purification and validation workflow to ensure spectral artifacts (like solvent peaks) are minimized.

References

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